molecular formula C17H23N5O B7177807 3-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)urea

3-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)urea

Cat. No.: B7177807
M. Wt: 313.4 g/mol
InChI Key: HNNQYGOMDVOBIN-UHFFFAOYSA-N
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Description

3-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)urea is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)urea typically involves multiple steps, starting with the preparation of the 4-ethyl-1,2,4-triazol-3-ylmethyl intermediate. This intermediate can be synthesized through a cyclization reaction involving ethyl hydrazinecarbothioamide and formic acid

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the triazole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Reagents like alkyl halides and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring makes it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

The compound's biological activities suggest potential applications in the treatment of various diseases. Its antimicrobial properties could be useful in developing new antibiotics, while its anticancer properties could lead to new cancer therapies.

Industry

In the industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)urea exerts its effects involves interactions with specific molecular targets. The triazole ring can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-1,2,4-triazole: : A simpler triazole derivative without the additional methyl and tetrahydronaphthalen-2-yl groups.

  • 1-Methyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)urea: : A urea derivative without the triazole ring.

  • Other triazole derivatives: : Various other triazole compounds with different substituents and functional groups.

Uniqueness

The uniqueness of 3-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)urea lies in its combination of the triazole ring and the tetrahydronaphthalen-2-yl group, which together contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

3-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-1-(1,2,3,4-tetrahydronaphthalen-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-3-22-12-19-20-16(22)11-18-17(23)21(2)15-9-8-13-6-4-5-7-14(13)10-15/h4-7,12,15H,3,8-11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNQYGOMDVOBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1CNC(=O)N(C)C2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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